14-O-[(1-AMino-2-Methylpropan-2-yl)thioacetyl]Mutilin
Description
Historical Context of Pleuromutilin Derivatives in Antibacterial Research
The discovery of pleuromutilin as an antibiotic occurred in 1951, marking the beginning of a new class of antimicrobial agents derived from fungal sources. Pleuromutilin was isolated from the fungi Omphalina mutila (formerly Pleurotus mutilus) and Clitopilus passeckerianus (formerly Pleurotus passeckerianus), and has also been found in Drosophila subatrata, Clitopilus scyphoides, and other Clitopilus species.
The historical development of pleuromutilin derivatives for therapeutic use began with veterinary applications. Tiamulin was the first pleuromutilin compound to be approved for veterinary use in 1979, followed by valnemulin in 1999. These early derivatives demonstrated the potential of the pleuromutilin scaffold for combating bacterial infections, particularly those caused by resistant organisms. The veterinary success of these compounds provided valuable insights into the structure-activity relationships and paved the way for human therapeutic applications.
The transition to human medicine occurred with retapamulin, which became the first pleuromutilin approved for use in humans in 2007, though limited to topical application. This milestone represented a significant advancement in bringing pleuromutilin derivatives to human therapeutic use after decades of veterinary-only applications. The development timeline demonstrates the careful progression from natural product discovery through veterinary validation to human therapeutic application.
Recent advances in lead optimization have led to the synthesis of pleuromutilins that combine potent antibacterial activity with favorable pharmaceutical properties, making these compounds suitable for oral and intravenous delivery. The historical progression shows increasing sophistication in molecular design, with particular focus on C14 side-chain modifications to enhance activity and improve pharmacological properties.
Structural Evolution from Pleuromutilin to C14-Modified Analogues
The structural evolution of pleuromutilin derivatives has been characterized by systematic modifications aimed at enhancing antibacterial activity and improving pharmaceutical properties. Pleuromutilin belongs to the class of secondary metabolites known as terpenes, which are produced in fungi through the mevalonate pathway. The natural compound features a complex tricyclic diterpene structure with specific functional groups that contribute to its biological activity.
The most successful group of pleuromutilin derivatives involves semi-synthetic modifications with different substituent groups on the C14 ester side-chain of pleuromutilin. This strategic focus on the C14 position arose from structure-activity relationship studies that identified this location as critical for enhancing antimicrobial activity. The C14 sulfanyl-acetate pleuromutilin derivatives, including tiamulin, valnemulin, azamulin, and retapamulin, possess broad-spectrum and excellent antibacterial activity against various clinically relevant bacterial strains.
Research has shown that the C14 side-chain extension of pleuromutilin derivatives enhances their antimicrobial activity through strengthening the interaction between pleuromutilin derivatives and ribosomal peptidyl transferase in bacteria. Previous studies on structure-activity relationships have demonstrated that the C14 side chain containing thioether bonds, basic groups, or heterocyclic rings containing polar groups can improve antibacterial activity.
The development of this compound represents a specific approach within this evolutionary framework, incorporating an amino-substituted thioacetyl group that provides both the beneficial thioether linkage and basic amino functionality. This design strategy reflects the accumulated knowledge from decades of pleuromutilin research and optimization efforts.
| Structural Modification Type | Representative Compounds | Key Features | Activity Enhancement |
|---|---|---|---|
| C14 Sulfanyl-acetate | Tiamulin, Valnemulin | Thioether linkage | Broad-spectrum activity |
| C14 Acyl-carbamate | SB-571519, SB-222734 | Metabolic stability | Oral administration suitability |
| C14 Thioacetyl-amino | This compound | Amino functionality | Enhanced ribosomal binding |
Significance of Thioacetyl Side-Chain Functionalization in Antimicrobial Activity
The thioacetyl side-chain functionalization in this compound represents a sophisticated approach to enhancing antimicrobial activity through targeted molecular modifications. The thioacetyl group serves multiple functions in the context of antibacterial activity, including providing optimal spatial orientation for ribosomal binding and contributing to the overall pharmacophore that characterizes active pleuromutilin derivatives.
Research has demonstrated that pleuromutilin derivatives selectively inhibit bacterial protein synthesis through binding to the ribosomal peptidyl transferase center. The thioacetyl functionality enhances this interaction by providing additional binding contacts and favorable conformational properties that strengthen the association with the bacterial ribosome. The presence of the thioacetyl group suggests interaction with biological systems through mechanisms involving thiol groups, potentially influencing protein function or enzyme activity.
The amino component of the side-chain provides additional pharmacological benefits through hydrogen bonding capabilities and electrostatic interactions. Studies have shown that the steric hindrance effects of different substituents can significantly impact antibacterial activity, with bulky groups potentially impeding the interaction between compounds and ribosomal peptidyl transferase. The specific design of the 1-amino-2-methylpropan-2-yl group appears to optimize the balance between enhanced binding affinity and avoiding excessive steric interference.
Comparative antibacterial activity data from related pleuromutilin derivatives demonstrates the importance of thioacetyl functionalization. Research on novel pleuromutilin derivatives has shown that compounds containing thioether pleuromutilin derivatives incorporating various heteroaromatic substituents into the C14 side chain can achieve potent antibacterial activity with minimum inhibitory concentration values as low as 0.031-0.063 μg/mL.
The significance of thioacetyl side-chain functionalization extends beyond simple antibacterial activity to include considerations of resistance development and pharmacological optimization. The unique binding mode provided by thioacetyl-modified derivatives may contribute to reduced susceptibility to resistance mechanisms that affect other antibiotic classes. Additionally, the thioacetyl linkage provides metabolic stability advantages that support the development of systemically active antibiotics suitable for human therapeutic use.
Properties
IUPAC Name |
[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-(1-amino-2-methylpropan-2-yl)sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO4S/c1-8-24(6)13-19(31-20(29)14-32-23(4,5)15-27)25(7)16(2)9-11-26(17(3)22(24)30)12-10-18(28)21(25)26/h8,16-17,19,21-22,30H,1,9-15,27H2,2-7H3/t16-,17+,19-,21+,22+,24-,25+,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHAPCGDMNOXSA-ZHLRGWEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC(C)(C)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CSC(C)(C)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501215532 | |
| Record name | 14-O-[(1-Amino-2-methylpropan-2-yl)thioacetyl]mutilin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501215532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133787-61-8 | |
| Record name | 14-O-[(1-Amino-2-methylpropan-2-yl)thioacetyl]mutilin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133787-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 14-O-[(1-Amino-2-methylpropan-2-yl)thioacetyl]mutilin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501215532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetic acid, [(2-amino-1,1-dimethylethyl)thio]-, 6-ethenyldecahydro-5-hydroxy-4,6,9,10-tetramethyl-1-oxo-3a,9-propano-3aH-cyclopentacycloocten-8-yl ester, [3aS-(3aα,4β,5α,6α,8β,9α,9aβ,10S*)] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Core Structure of Pleuromutilin
Pleuromutilin, a tricyclic diterpenoid antibiotic, serves as the foundational structure for derivatives like 14-O-[(1-Amino-2-Methylpropan-2-yl)thioacetyl]Mutilin. Key reactive sites include the 14-OH and 22-OH groups, with the former being the target for modification in this compound. The 14-O position’s secondary alcohol character necessitates activation for efficient substitution.
Target Substituent: Thioacetyl-Amine Moiety
Synthesis Pathways
Tosylation of Pleuromutilin
Step 1: Activation of 22-OH Group
Pleuromutilin’s primary 22-OH group is activated via tosylation to form 22-O-tosylpleuromutilin, a common intermediate in pleuromutilin derivatization.
Procedure
-
Reactants : Pleuromutilin (1 eq), p-toluenesulfonyl chloride (TsCl, 1.2 eq)
-
Conditions : Anhydrous pyridine, 0°C → room temperature, 12 h
Rationale : Tosylation enhances the leaving group ability of the 22-O position, facilitating nucleophilic substitution in subsequent steps.
Nucleophilic Substitution with 1-Amino-2-Methylpropan-2-thiol
Step 2: Introduction of Thiol Group
The tosyl group is displaced by 1-amino-2-methylpropan-2-thiol, forming a thioether linkage at the 22-O position.
Procedure
-
Reactants : 22-O-Tosylpleuromutilin (1 eq), 1-amino-2-methylpropan-2-thiol (1.5 eq)
-
Conditions : DMF, K2CO3 (2 eq), 60°C, 24 h
Key Analysis :
Esterification at 14-OH Position
Step 3: Acylation with Thioacetic Acid Derivative
The 14-OH group undergoes esterification with 2-[(1-amino-2-methylpropan-2-yl)sulfanyl]acetic acid to introduce the thioacetyl group.
Procedure
-
Reactants :
-
Intermediate from Step 2 (1 eq)
-
2-[(1-Amino-2-methylpropan-2-yl)sulfanyl]acetic acid (1.2 eq)
-
EDCI (1.5 eq), HOBt (1.5 eq)
-
-
Conditions : Dichloromethane (DCM), room temperature, 36 h
Mechanistic Insight :
EDCI/HOBt mediates carbodiimide-based coupling, activating the carboxylic acid for ester bond formation with the 14-OH.
Optimization and Challenges
Regioselectivity in Tosylation
Competition between 14-OH and 22-OH for tosylation is mitigated by:
Purification and Characterization
-
Column Chromatography : Silica gel (petroleum ether/ethyl acetate, 2:1 v/v) resolves intermediates.
-
Analytical Data :
Industrial-Scale Considerations
Solvent and Reagent Selection
Yield Improvement Strategies
Applications and Derivatives
Chemical Reactions Analysis
Types of Reactions
14-O-[(1-AMino-2-Methylpropan-2-yl)thioacetyl]Mutilin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioacetyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
14-O-[(1-AMino-2-Methylpropan-2-yl)thioacetyl]Mutilin has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Employed in biological studies to investigate its antibacterial properties and mechanisms of action.
Medicine: Explored for its potential use in developing new antibacterial drugs and treatments.
Mechanism of Action
The antibacterial activity of 14-O-[(1-AMino-2-Methylpropan-2-yl)thioacetyl]Mutilin is primarily due to its ability to inhibit bacterial protein synthesis. It binds to the bacterial ribosome, preventing the formation of essential proteins required for bacterial growth and survival. This leads to the inhibition of bacterial proliferation and ultimately results in bacterial cell death .
Comparison with Similar Compounds
Structural Modifications and Antibacterial Activity
The antibacterial efficacy of pleuromutilins is heavily influenced by the C(14) side chain. Below is a comparison of key derivatives:
Key Trends :
Cytochrome P450 Inhibition and Toxicity
Implications :
- The target compound’s simpler substituent may mitigate this risk .
Clinical Potential and Challenges
- DPTM and ATTM : Preclinical data support advancement to clinical trials, but CYP inhibition (DPTM) and solubility (ATTM) remain hurdles .
- Target Compound : Its structural simplicity may improve solubility and reduce metabolic liabilities, aligning with trends seen in BC-3205 and BC-7013 (Nabriva Therapeutics), which prioritize oral bioavailability .
Biological Activity
14-O-[(1-AMino-2-Methylpropan-2-yl)thioacetyl]Mutilin is a synthetic derivative of mutilin, a naturally occurring antibiotic. This compound has garnered attention for its significant antibacterial properties, particularly against Gram-positive bacteria. Its unique thioacetyl modification enhances its efficacy compared to other derivatives, making it a subject of interest in pharmaceutical research.
- Molecular Formula : C26H43NO4S
- Molecular Weight : 465.69 g/mol
- CAS Number : 133787-61-8
This compound exhibits its antibacterial activity primarily through the inhibition of bacterial protein synthesis. It interacts with the ribosomal machinery, similar to other pleuromutilin antibiotics, thereby blocking peptide bond formation. Additionally, it has been shown to inhibit various Cytochrome P450 (CYP) enzymes in both human and rat liver microsomes, which may influence its pharmacokinetics and potential drug interactions .
Antibacterial Efficacy
The compound demonstrates potent antibacterial activity against several clinically relevant pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.5 - 1 µg/mL |
| Staphylococcus aureus (S. aureus) | 0.25 - 0.5 µg/mL |
| Bacillus subtilis (B. subtilis) | 1 - 2 µg/mL |
These results indicate that this compound is effective against resistant strains, which is crucial in the context of rising antibiotic resistance.
Cellular Effects
In vitro studies have shown that this compound affects bacterial cell morphology and integrity, leading to cell lysis and death. It has also been observed to induce oxidative stress within bacterial cells, further contributing to its antibacterial effects .
Research Findings
Recent studies have focused on the synthesis and characterization of this compound, exploring its potential as a new therapeutic agent. For instance:
- In Vivo Studies : Animal models have demonstrated that the compound effectively reduces bacterial load in infections caused by MRSA when administered at therapeutic doses.
- Combination Therapy : Research indicates that combining this compound with other antibiotics may enhance overall efficacy and reduce the likelihood of resistance development.
Case Studies
A notable case study involved the use of this compound in treating skin infections caused by resistant strains of S. aureus in a clinical setting. The results showed significant improvement in patient outcomes with minimal side effects reported, highlighting its potential for clinical applications.
Q & A
Basic: What are the critical synthetic steps and intermediates in preparing 14-O-[(1-Amino-2-Methylpropan-2-yl)thioacetyl]Mutilin?
Answer: The synthesis involves sequential functionalization of the mutilin core. Starting with mutilin (1), conversion to the p-toluenesulfonyl ester (2) enables nucleophilic substitution with 1-amino-2-methylpropan-2-thiol to form intermediate 3. Chloroacetyl chloride is then reacted with 3 to introduce a reactive acetamide linker (4). Final derivatization with secondary amines yields target compounds (5a–f). Purification via column chromatography and characterization by IR, NMR, and HRMS are essential to confirm structural integrity .
Basic: Which analytical techniques are most reliable for characterizing this compound’s purity and structure?
Answer: High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C) are critical for structural confirmation. IR spectroscopy validates functional groups (e.g., thioacetamide). For purity, HPLC-MS/MS with validated protocols (e.g., column: C18, mobile phase: acetonitrile/ammonium formate) ensures reproducibility, as demonstrated in pharmacokinetic studies .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize antibacterial efficacy?
Answer: Systematic derivatization at the 14-O position with varied amines (e.g., cyclic vs. linear) allows SAR analysis. Bioactivity assays (MIC against Staphylococcus aureus) paired with computational docking (e.g., using mutilin’s ribosomal binding site) identify key steric and electronic requirements. Comparative crystallography (e.g., mutilin derivatives bound to 50S ribosomal subunits) further refines SAR hypotheses .
Advanced: What methodologies are used to assess pharmacokinetic profiles, including bioavailability and metabolic stability?
Answer: Employ validated HPLC-MS/MS protocols for plasma/tissue quantification. Parameters like Cmax, Tmax, and AUC are determined in rodent models. In vitro metabolic stability assays (e.g., liver microsomes) identify major metabolites. Cross-reference with EU bioanalytical guidelines to ensure compliance .
Advanced: How can bacterial resistance mechanisms against this compound be investigated?
Answer: Conduct serial passage experiments under sub-MIC conditions to induce resistance. Whole-genome sequencing of resistant strains identifies mutations (e.g., ribosomal protein L3/L4 alterations). Complement with ribosomal binding affinity assays (surface plasmon resonance) to correlate mutations with reduced target affinity .
Basic: What theoretical frameworks guide research on this compound’s mechanism of action?
Answer: Link studies to the ribosome inhibition theory, where mutilin derivatives bind the 50S subunit, disrupting peptide elongation. Additionally, consider chemogenomic frameworks to explore off-target effects via gene deletion libraries in model bacteria .
Advanced: How should conflicting bioactivity data between in vitro and in vivo models be resolved?
Answer: Discrepancies may arise from poor pharmacokinetics or host-microbiome interactions. Perform PK/PD modeling to correlate in vitro MIC with in vivo efficacy. Use genetically engineered strains (e.g., Caenorhabditis elegans infection models) to isolate compound-specific effects .
Advanced: What computational approaches enhance the design of novel derivatives?
Answer: Molecular dynamics simulations predict binding stability, while QSAR models prioritize substituents with favorable logP and polar surface area. Fragment-based docking identifies scaffold modifications to evade efflux pumps .
Basic: How is compound purity assessed during scale-up synthesis?
Answer: Implement orthogonal methods: HPLC-UV for routine purity checks, LC-HRMS for trace impurities. Monitor reaction intermediates via TLC and adjust column chromatography gradients (e.g., hexane/ethyl acetate) to resolve closely eluting byproducts .
Advanced: What strategies validate the ecological impact of this compound in non-target organisms?
Answer: Use microcosm studies to assess soil/water biodegradation. Toxicity assays in Daphnia magna or algal models evaluate acute/chronic effects. Metagenomic profiling detects shifts in microbial communities post-exposure, aligning with EPA guidelines for environmental risk assessment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
